6-Bromo-3-iodo-1-methylquinolin-4(1H)-one

Palladium-Catalyzed Cross-Coupling Regioselectivity Medicinal Chemistry

Accelerate your medicinal chemistry SAR campaigns with 6-Bromo-3-iodo-1-methylquinolin-4(1H)-one. Its unique C3-iodo (I) and C6-bromo (Br) halogenation offers a predictable, orthogonal reactivity gradient (C–I >> C–Br), enabling precise, sequential Pd-catalyzed functionalization. This pre-installed reactivity is unmatched by mono-halogenated or chloro/bromo analogs, slashing synthetic steps for 1,3,6-trisubstituted quinolinone library generation. Essential for rapid lead optimization in anti-HIV-1 and cannabinoid receptor programs. Select this differentiated scaffold for high step-economy and validated target relevance.

Molecular Formula C10H7BrINO
Molecular Weight 363.98 g/mol
Cat. No. B12096351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodo-1-methylquinolin-4(1H)-one
Molecular FormulaC10H7BrINO
Molecular Weight363.98 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)C2=C1C=CC(=C2)Br)I
InChIInChI=1S/C10H7BrINO/c1-13-5-8(12)10(14)7-4-6(11)2-3-9(7)13/h2-5H,1H3
InChIKeyHPRYLBQIGJETMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 6-Bromo-3-iodo-1-methylquinolin-4(1H)-one as a Strategic Synthetic Intermediate


6-Bromo-3-iodo-1-methylquinolin-4(1H)-one (CAS 1320361-67-8) is a halogenated quinolinone derivative characterized by a dual halogenation pattern—bromine at C6 and iodine at C3—on a 1-methylated 4-oxo scaffold . This compound serves as a versatile and regioselective building block in medicinal chemistry, primarily exploited for the sequential palladium-catalyzed cross-coupling reactions enabled by the distinct reactivity differential of its C–I and C–Br bonds (I > Br) [1].

Why 6-Bromo-3-iodo-1-methylquinolin-4(1H)-one Cannot Be Replaced by Simple Halogenated Analogs


Substitution with mono-halogenated analogs (e.g., 6-bromo-1-methylquinolin-4(1H)-one) or other dihalogenated isomers (e.g., 6-bromo-3-chloroquinolin-4(1H)-one) fails to recapitulate the unique synthetic advantage of this compound. The presence of two halogens with a well-established, predictable reactivity gradient (C–I >> C–Br in Pd-catalyzed couplings) allows for precise, sequential, and orthogonal functionalization at the 3- and 6-positions, a capability not offered by compounds with a single halogen or with halogens of similar reactivity (e.g., Br and Cl) [1]. This predictable reactivity gradient is critical for the efficient, high-yield construction of diverse 1,3,6-trisubstituted quinolin-4(1H)-one libraries, a process that is either impossible or severely compromised with structurally related but functionally limited alternatives [1].

Quantitative Differentiation of 6-Bromo-3-iodo-1-methylquinolin-4(1H)-one from Closest Analogs


Regioselective Sequential Functionalization: Orthogonal Reactivity at C3 and C6

The target compound enables predictable and orthogonal functionalization due to the distinct reactivity of its C–I and C–Br bonds in Pd-catalyzed reactions. The C3–I bond undergoes Suzuki-Miyaura and Sonogashira couplings with high selectivity over the C6–Br bond, allowing for the installation of aryl/alkynyl groups at C3. The C6–Br bond can then be engaged in a second, distinct coupling reaction (e.g., aminocarbonylation) [1]. This sequential reactivity is in stark contrast to the 6-bromo-1-methylquinolin-4(1H)-one analog (which lacks the C3 iodine), where only a single functionalization event is possible, and to the non-methylated analog 6-bromo-3-iodoquinolin-4(1H)-one, where N-alkylation must be performed as a separate step, adding complexity and reducing overall efficiency [1].

Palladium-Catalyzed Cross-Coupling Regioselectivity Medicinal Chemistry Library Synthesis

Enhanced Molecular Complexity and Diversity per Synthetic Step

The target compound serves as a validated key intermediate for generating diverse 1,3,6-trisubstituted quinolin-4(1H)-one libraries with 'good substrate generality' and 'ease of execution' [1]. Its pre-installed methyl group at N1 eliminates the need for a separate, potentially low-yielding N-alkylation step, a requirement for the non-methylated analog 6-bromo-3-iodoquinolin-4(1H)-one, thereby streamlining library synthesis [1]. This translates to a higher density of functional diversity introduced per synthetic operation.

Combinatorial Chemistry Lead Optimization Scaffold Functionalization

Validated Application in Bioactive Quinolinone Library Generation

The compound's utility is not theoretical; it has been specifically employed as the core scaffold in a published methodology to generate libraries of quinolin-4(1H)-ones with demonstrated or potential bioactivity in therapeutic areas such as anti-HIV-1 and cannabinoid modulation [1]. This provides a direct link to biologically relevant chemical space, a differentiator from related intermediates that may lack such a clear, documented application path.

Antiviral Agents Cannabinoid Ligands Anti-HIV-1

Physicochemical Differentiation: Key Property Data

The compound's distinct physicochemical profile, including a predicted density of 2.18±0.1 g/cm³ and a high melting point (>275 °C, EtOAc), is a direct consequence of its specific substitution pattern and high molecular weight (363.98 g/mol) . These properties differentiate it from lighter, less dense analogs (e.g., 6-bromo-1-methylquinolin-4(1H)-one, MW 238.08 g/mol) and inform practical considerations in procurement, such as shipping, storage, and formulation .

Physical Chemistry Solubility Stability Compound Handling

Best Application Scenarios for 6-Bromo-3-iodo-1-methylquinolin-4(1H)-one Based on Evidence


High-Throughput Synthesis of 1,3,6-Trisubstituted Quinolin-4(1H)-one Libraries

The compound is the optimal choice for medicinal chemistry campaigns requiring the rapid, parallel synthesis of diverse quinolin-4(1H)-one analogs. Its pre-installed N-methyl group and orthogonal halogens (I at C3, Br at C6) enable a streamlined, 2-step sequential functionalization (Suzuki-Miyaura then aminocarbonylation, for example) under microwave conditions, as demonstrated by Mugnaini et al., yielding libraries with high chemical diversity in minimal steps [1]. This scenario directly leverages the compound's key differentiator: orthogonal reactivity for enhanced step economy.

Scaffold for Antiviral and Cannabinoid Receptor Ligand Discovery

Research groups focused on developing novel anti-HIV-1 agents or cannabinoid receptor modulators should procure this compound as a privileged scaffold. Its use as a key intermediate in a published methodology directly targeting these therapeutic areas provides a validated starting point for lead generation and optimization programs [1]. The ability to rapidly explore C3 and C6 substitution patterns is crucial for establishing structure-activity relationships (SAR) in these complex biological systems.

Precursor for Advanced Intermediates in Multi-Step Synthesis

This compound is the preferred building block for synthetic chemists constructing complex molecules that require a quinolin-4(1H)-one core with specific, differentiated substitution at the 3- and 6-positions. By starting with this pre-functionalized scaffold, the need for late-stage, potentially low-yielding halogenation or protection/deprotection sequences is eliminated. The predictable and orthogonal reactivity of the C–I and C–Br bonds allows for the precise introduction of molecular complexity in a controlled, sequential manner, a feature not offered by its non-iodinated or non-brominated analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-iodo-1-methylquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.